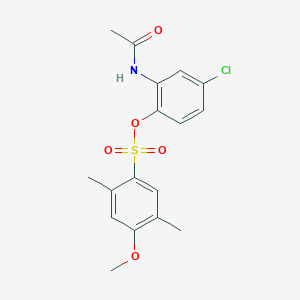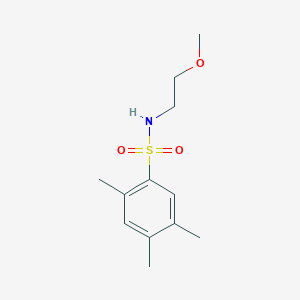![molecular formula C15H9Cl2NO5 B288737 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, commonly known as DCA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a critical role in regulating cellular metabolism.
作用機序
DCA inhibits 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, which in turn activates pyruvate dehydrogenase (PDH), an enzyme that converts pyruvate to acetyl-CoA, a key molecule in the tricarboxylic acid (TCA) cycle. By activating PDH, DCA promotes oxidative phosphorylation and reduces the reliance of cancer cells on glycolysis, a hallmark of cancer metabolism. This shift in metabolism leads to the production of ROS, which ultimately leads to cell death.
Biochemical and Physiological Effects:
DCA has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, DCA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. DCA has also been shown to improve cardiac function in animal models of heart failure by promoting oxidative phosphorylation and reducing reliance on glycolysis.
実験室実験の利点と制限
One of the main advantages of DCA is its small molecular size, which allows it to penetrate cell membranes and target intracellular enzymes such as 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid. DCA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DCA has limitations in terms of its stability and solubility, which can affect its efficacy and bioavailability in vivo.
将来の方向性
There are several potential future directions for research on DCA. One area of interest is the development of more stable and soluble analogs of DCA that can improve its efficacy and bioavailability in vivo. Another area of interest is the investigation of DCA's effects on other metabolic pathways and enzymes, which could lead to the discovery of new therapeutic targets. Finally, the potential use of DCA as a diagnostic tool for cancer and other metabolic disorders is also an area of interest for future research.
合成法
The synthesis of DCA involves the reaction of 3,5-dichloroaniline with isophthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DCA. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of DCA.
科学的研究の応用
DCA has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting 4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid, leading to a shift in cellular metabolism towards oxidative phosphorylation. This shift in metabolism results in the production of reactive oxygen species (ROS) that cause DNA damage and ultimately lead to cell death. DCA has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
特性
製品名 |
4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid |
|---|---|
分子式 |
C15H9Cl2NO5 |
分子量 |
354.1 g/mol |
IUPAC名 |
4-[(3,5-dichlorophenyl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C15H9Cl2NO5/c16-8-4-9(17)6-10(5-8)18-13(19)11-2-1-7(14(20)21)3-12(11)15(22)23/h1-6H,(H,18,19)(H,20,21)(H,22,23) |
InChIキー |
XHMPEAJSWDKLQI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



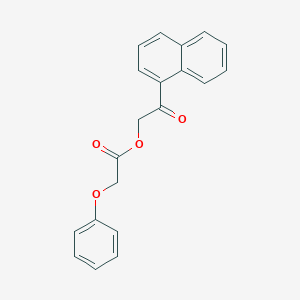
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 3-(4-methoxyphenyl)propanoate](/img/structure/B288658.png)
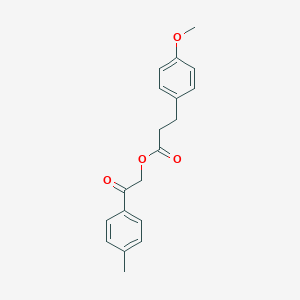
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)
![4-[(4-Cinnamyl-1-piperazinyl)sulfonyl]-2-methylphenyl methyl ether](/img/structure/B288676.png)
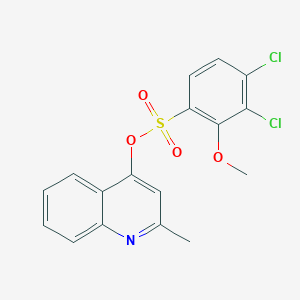
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
